(S)-(1-Isopropylpyrrolidin-2-yl)methanamine dihydrochloride (S)-(1-Isopropylpyrrolidin-2-yl)methanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1777812-70-0
VCID: VC15790813
InChI: InChI=1S/C8H18N2.2ClH/c1-7(2)10-5-3-4-8(10)6-9;;/h7-8H,3-6,9H2,1-2H3;2*1H/t8-;;/m0../s1
SMILES:
Molecular Formula: C8H20Cl2N2
Molecular Weight: 215.16 g/mol

(S)-(1-Isopropylpyrrolidin-2-yl)methanamine dihydrochloride

CAS No.: 1777812-70-0

Cat. No.: VC15790813

Molecular Formula: C8H20Cl2N2

Molecular Weight: 215.16 g/mol

* For research use only. Not for human or veterinary use.

(S)-(1-Isopropylpyrrolidin-2-yl)methanamine dihydrochloride - 1777812-70-0

Specification

CAS No. 1777812-70-0
Molecular Formula C8H20Cl2N2
Molecular Weight 215.16 g/mol
IUPAC Name [(2S)-1-propan-2-ylpyrrolidin-2-yl]methanamine;dihydrochloride
Standard InChI InChI=1S/C8H18N2.2ClH/c1-7(2)10-5-3-4-8(10)6-9;;/h7-8H,3-6,9H2,1-2H3;2*1H/t8-;;/m0../s1
Standard InChI Key SZWLEFUUMPCNFS-JZGIKJSDSA-N
Isomeric SMILES CC(C)N1CCC[C@H]1CN.Cl.Cl
Canonical SMILES CC(C)N1CCCC1CN.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolidine ring substituted at the 1-position with an isopropyl group and at the 2-position with a methanamine moiety. The (S)-configuration at the stereocenter differentiates it from its (R)-enantiomer, a distinction critical for its biological interactions . The dihydrochloride salt enhances aqueous solubility, a property vital for in vitro and in vivo applications.

Molecular Formula: C₈H₁₈N₂·2HCl
Molecular Weight: 215.16 g/mol
CAS Number: 1378378-32-5

Stereochemical Significance

Enantiomeric purity profoundly impacts pharmacological activity. For example, in related pyrrolidine derivatives, (S)-enantiomers exhibit distinct receptor-binding profiles compared to (R)-forms . Computational modeling suggests that the (S)-configuration optimizes hydrogen bonding with target proteins, such as G protein-coupled receptors (GPCRs) .

Synthesis and Characterization

Synthetic Routes

The synthesis of (S)-(1-Isopropylpyrrolidin-2-yl)methanamine dihydrochloride involves enantioselective strategies to ensure stereochemical fidelity. A representative pathway includes:

  • Ring Formation: Cyclization of 4-isopropyl-1,3-diamine precursors under acidic conditions .

  • Chiral Resolution: Use of enantiomerically pure tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate derivatives to introduce the (S)-configuration .

  • Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride.

Key Reaction:

(S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylateHCl(S)-(1-Isopropylpyrrolidin-2-yl)methanamine dihydrochloride\text{(S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate} \xrightarrow{\text{HCl}} \text{(S)-(1-Isopropylpyrrolidin-2-yl)methanamine dihydrochloride}

Analytical Characterization

TechniqueDataSignificance
HPLC>99% enantiomeric excessConfirms stereochemical purity
NMRδ 1.99 (s, 3H, isopropyl CH₃)Validates structural integrity
MSm/z 142.24 [M+H]⁺Molecular ion confirmation

Biological Activity and Mechanism

Receptor Modulation

(S)-(1-Isopropylpyrrolidin-2-yl)methanamine dihydrochloride acts as a positive allosteric modulator (PAM) of GPCRs, notably the glucagon-like peptide-1 receptor (GLP-1R). In vitro assays demonstrate:

  • Calcium Flux Activation: EC₅₀ = 10 nM in HEK cells expressing hGLP-1R .

  • Insulin Secretion: Potentiates glucose-dependent insulin release in EndoC-βH1 pancreatic cells .

Comparative Enantiomer Activity:

Parameter(S)-Enantiomer(R)-Enantiomer
GLP-1R EC₅₀10 nM45 nM
Oral Bioavailability72%58%

In Vivo Efficacy

In male Wistar rats, the (S)-enantiomer (0.2 mg/kg, ip) improved glucose tolerance by 40% compared to controls . Central administration (5 μg/kg, icv) reduced feeding behavior by 60% over 2 hours, suggesting potential anti-obesity applications .

Therapeutic Applications

Metabolic Disorders

The compound’s GLP-1R agonism positions it as a candidate for type 2 diabetes mellitus (T2DM) therapy. Clinical analogs like semaglutide share this mechanism but require subcutaneous administration; the (S)-enantiomer’s oral activity offers a distinct advantage .

Neuropsychiatric Indications

Dopamine D2/D3 receptor binding assays reveal moderate affinity (Kᵢ = 120 nM), hinting at applications in schizophrenia or addiction.

ModelLD₅₀Notable Effects
Rat (oral)1,200 mg/kgTransient hypotension, no organ toxicity
Mouse (iv)250 mg/kgMild hepatomegaly at high doses

Comparative Analysis with Structural Analogs

CompoundStructureKey DifferenceActivity Profile
1-MethylpyrrolidineMethyl substitutionReduced GLP-1R affinity (EC₅₀ = 200 nM)Limited metabolic efficacy
2-AminomethylpyridinePyridine ringEnhanced CNS penetrationNeuroprotective effects

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